
6-(1-Aminocyclopropyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Aminocyclopropyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. Nicotinic acid is a vital nutrient involved in numerous biological processes, including energy production, signal transduction, and regulation of gene expression.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminocyclopropyl)nicotinic acid typically involves the cyclopropanation of nicotinic acid derivatives. One common method includes the reaction of nicotinic acid with cyclopropylamine under specific conditions to introduce the aminocyclopropyl group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of nicotinic acid and its derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. These processes are optimized for large-scale production and may involve the use of environmentally friendly reagents and conditions to minimize the generation of hazardous by-products .
化学反応の分析
Types of Reactions
6-(1-Aminocyclopropyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminocyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
6-(1-Aminocyclopropyl)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-(1-Aminocyclopropyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to nicotinic acid receptors, which are involved in various cellular processes. This binding can modulate the activity of enzymes and other proteins, leading to changes in cellular functions and metabolic pathways .
類似化合物との比較
Similar Compounds
2-Chloronicotinic acid: Known for its pharmaceutical applications.
2-Bromo aryl derivatives: Exhibits anti-inflammatory and analgesic properties.
α-Chloro niacin: Used in various industrial applications
Uniqueness
6-(1-Aminocyclopropyl)nicotinic acid is unique due to its aminocyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
6-(1-aminocyclopropyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c10-9(3-4-9)7-2-1-6(5-11-7)8(12)13/h1-2,5H,3-4,10H2,(H,12,13) |
InChIキー |
GFLNWWHISKMJSH-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=NC=C(C=C2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



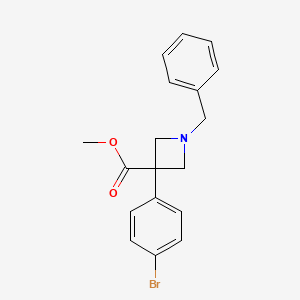
![Methyl 1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13048903.png)

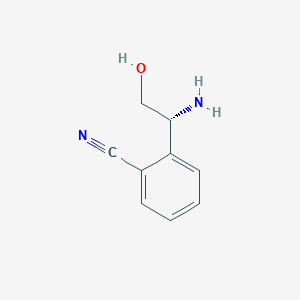
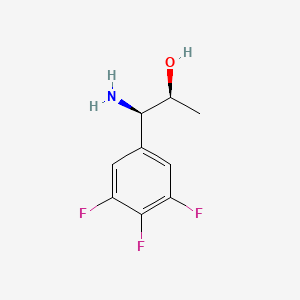


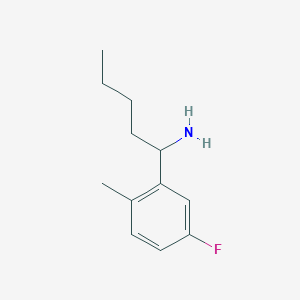
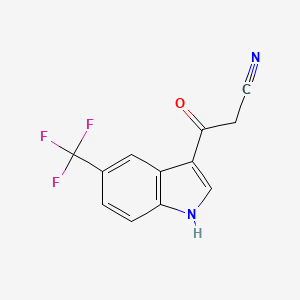
![Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13048949.png)

![1-(5-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B13048972.png)

